molecular formula C9H8N2O B1601096 2-methyl-1H-[1,5]naphthyridin-4-one CAS No. 10261-83-3

2-methyl-1H-[1,5]naphthyridin-4-one

Cat. No.: B1601096
CAS No.: 10261-83-3
M. Wt: 160.17 g/mol
InChI Key: XHQHBSCUWFTAOM-UHFFFAOYSA-N
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Description

2-methyl-1H-[1,5]naphthyridin-4-one is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-methyl-1H-[1,5]naphthyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cross-coupling reactions and the formation of metal complexes .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthyridine N-oxides, while reduction reactions can produce various reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-1H-[1,5]naphthyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell division. Its antibacterial and antiviral activities could be due to its interaction with microbial enzymes or interference with viral replication .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-methyl-1H-[1,5]naphthyridin-4-one include other naphthyridine derivatives such as 2,8-dimethyl-1,5-naphthyridine and 2-hydroxy-6-methyl-1,5-naphthyridine . These compounds share the naphthyridine core structure but differ in their substituents and functional groups.

Uniqueness: What sets this compound apart from its similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-5-8(12)9-7(11-6)3-2-4-10-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQHBSCUWFTAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486134
Record name 2-methyl-1H-1,5-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10261-83-3
Record name 2-Methyl-1,5-naphthyridin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10261-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-1H-1,5-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl-(Z)-3-(3-pyridylamino)-2-butenoate (8.0 g) (obtained as described in J. Royal Netherlands Chem. Soc., 1976, 95, 220) was added to a refluxing eutectic mixture of 26.5% v/v diphenyl and 73.5% v/v diphenyl oxide (20 ml). The solution was heated under reflux for 1 hour and then cooled. The precipitated solid was collected, washed with hexane (20 ml) and ether (20 ml), and then purified by flash chromatography, eluting initially with methanol/dichloromethane (1:4 v/v). There was thus obtained 2-methyl-1,7-naphthyridin-4-(1H)-one (0.96 g), as an off-white powder, m.p. >250° C. (sublimes); NMR (d6 -DMSO): 2.4(s,3H), 6.2(s,1H), 8.1(d,1H), 8.45(d,1H), 9.0(s,1H). Further elution of the chromatography column with aqueous ammonia/methanol/dichloromethane (2:99:99 v/v) gave the required 2-methyl-1,5-naphthyridin-4(1H)-one (D1) (2.25 g), as an off-white powder, m.p. >280° C. (decomp.); NMR: 2.65(s,3H), 6.65(s,1H), 7.6(dd,1H), 8.4(dd,1H), 8.8(dd,1H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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